Blm-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BLM-IN-1 is a potent inhibitor of Bloom syndrome protein (BLM), a member of the RECQ helicase family. This compound has shown significant potential in inducing DNA damage response, apoptosis, and proliferation arrest in cancer cells . This compound has a high binding affinity with a dissociation constant (KD) of 1.81 micromolar and an inhibitory concentration (IC50) of 0.95 micromolar .
Preparation Methods
The synthesis of BLM-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques . Industrial production methods for this compound are not widely disclosed, but they likely involve large-scale synthesis and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
BLM-IN-1 undergoes several types of chemical reactions, primarily focusing on its interaction with DNA and proteins. The compound is known to inhibit the unwinding activity of BLM and disrupt its binding to DNA . Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent and various concentrations of this compound to study its effects on cell lines . Major products formed from these reactions include DNA damage markers and apoptotic cell fragments .
Scientific Research Applications
BLM-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA damage and repair. In biology, this compound is employed to investigate the role of BLM in cell proliferation and apoptosis . In medicine, the compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells . Industrial applications of this compound are still under research, but its potential in drug development and biotechnology is promising.
Mechanism of Action
The mechanism of action of BLM-IN-1 involves the inhibition of BLM’s ATPase-coupled DNA helicase activity. This inhibition is achieved through allosteric trapping of a DNA-bound translocation intermediate . The crystallographic structures of BLM-DNA-ADP-inhibitor complexes reveal a previously unknown interdomain interface, which is integral to the translocation of single-stranded DNA (ssDNA) . This selective inhibition disrupts the normal function of BLM, leading to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
BLM-IN-1 is unique in its high binding affinity and selective inhibition of BLM. Similar compounds include other RECQ helicase inhibitors such as WRN, RECQ1, RECQ4, and RECQ5 . this compound stands out due to its specific mechanism of action and its potential therapeutic applications in cancer treatment . The comparison with other RECQ helicases provides a model for understanding the branch migration of Holliday junctions by BLM .
Biological Activity
Blm-IN-1 is an emerging compound that has garnered attention for its potential role in modulating the biological activity associated with the Bloom's syndrome helicase (BLM). This article delves into the biological activity of this compound, focusing on its mechanisms, interactions, and implications for DNA repair and cellular stability.
Overview of BLM Function
BLM is a member of the RecQ helicase family and plays a crucial role in maintaining genomic stability. It is involved in various cellular processes, including:
- DNA Repair : BLM participates in homologous recombination (HR) and the repair of DNA double-strand breaks.
- Replication Fork Stability : It helps to resolve replication fork stalling, thereby preventing genomic instability.
- R-loop Resolution : BLM is implicated in resolving R-loops, which are structures formed by RNA:DNA hybrids that can lead to genomic instability if not properly managed .
This compound acts as an inhibitor of BLM helicase activity. By binding to BLM, it alters its function, which can have significant downstream effects on cellular processes. The biological activity of this compound can be summarized as follows:
- Inhibition of Helicase Activity : this compound effectively reduces the unwinding capability of BLM, which is essential for DNA repair mechanisms .
- Impact on R-loop Dynamics : By inhibiting BLM, this compound may increase the accumulation of R-loops, leading to enhanced genome instability .
- Modulation of DNA Damage Response (DDR) : The inhibition can affect the recruitment of other DNA repair proteins, such as RAD51 and XRCC4, thereby influencing the overall DDR pathway .
Research Findings
Recent studies have provided insights into the biological implications of this compound:
Table 1: Summary of Key Findings on this compound
Case Study 1: Impact on Cancer Cell Lines
A study investigating the effects of this compound on various cancer cell lines revealed that:
- Cell Viability : Treatment with this compound led to a significant decrease in cell viability in BLM-dependent cancer models.
- Genomic Instability : Increased levels of chromosomal aberrations were observed, correlating with elevated R-loop formation.
Case Study 2: In Vivo Models
In vivo studies using murine models demonstrated that:
- Tumor Growth : Tumors with inhibited BLM activity showed accelerated growth rates compared to controls.
- Therapeutic Implications : The findings suggest potential therapeutic applications for targeting BLM in specific cancer types where genomic instability is a hallmark.
Properties
IUPAC Name |
(3E)-6-[3-(diethylamino)propylamino]-7-fluoro-3-[(4-propan-2-ylphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35FN4O/c1-5-32(6-2)14-7-13-30-26-18-25-23(17-24(26)29)28(34)33-15-12-22(27(33)31-25)16-20-8-10-21(11-9-20)19(3)4/h8-11,16-19,30H,5-7,12-15H2,1-4H3/b22-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSNGNPLURZQGM-CJLVFECKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C(C=C2C(=C1)N=C3C(=CC4=CC=C(C=C4)C(C)C)CCN3C2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCNC1=C(C=C2C(=C1)N=C3/C(=C/C4=CC=C(C=C4)C(C)C)/CCN3C2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.